1,2,4-Oxadiazol-5-amine, 3-(4-amino-1,2,5-oxadiazol-3-yl)-N-[(3,4-dimethoxyphenyl)methyl]-
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Overview
Description
1,2,4-Oxadiazol-5-amine, 3-(4-amino-1,2,5-oxadiazol-3-yl)-N-[(3,4-dimethoxyphenyl)methyl]- is a complex organic compound that features both 1,2,4-oxadiazole and 1,2,5-oxadiazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,4-Oxadiazol-5-amine, 3-(4-amino-1,2,5-oxadiazol-3-yl)-N-[(3,4-dimethoxyphenyl)methyl]- typically involves the nitration of precursor compounds. For instance, nitration of 3-amino-4-(5-amino-1,2,4-oxadiazol-2-yl)furazan with 100% nitric acid can yield similar compounds . The reaction conditions often require careful control of temperature and the use of strong acids or oxidizing agents.
Industrial Production Methods
Industrial production methods for such compounds may involve large-scale nitration and subsequent purification steps. The use of continuous flow reactors and advanced purification techniques like crystallization and chromatography ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1,2,4-Oxadiazol-5-amine, 3-(4-amino-1,2,5-oxadiazol-3-yl)-N-[(3,4-dimethoxyphenyl)methyl]- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like sodium dichloroisocyanurate.
Reduction: Reduction reactions can be performed using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: Nucleophilic substitution reactions can occur, especially at the amino groups.
Common Reagents and Conditions
Oxidizing Agents: Sodium dichloroisocyanurate, nitric acid.
Reducing Agents: Hydrogen gas, palladium on carbon.
Solvents: Toluene, acetic acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitro derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
1,2,4-Oxadiazol-5-amine, 3-(4-amino-1,2,5-oxadiazol-3-yl)-N-[(3,4-dimethoxyphenyl)methyl]- has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential use in pharmaceuticals due to its stability and reactivity.
Industry: Utilized in the production of high-energy materials and explosives.
Mechanism of Action
The mechanism of action of 1,2,4-Oxadiazol-5-amine, 3-(4-amino-1,2,5-oxadiazol-3-yl)-N-[(3,4-dimethoxyphenyl)methyl]- involves its interaction with molecular targets through its reactive functional groups. The oxadiazole rings can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and stability .
Comparison with Similar Compounds
Similar Compounds
3-Nitroamino-4-(5-amino-1,2,4-oxadiazol-2-yl)furazan: Similar in structure but contains a furazan ring.
3,3′-Bis(5-amino-1,2,4-oxadiazol-3-yl)-4,4′-azofuroxan: Contains both oxadiazole and furoxan rings.
Uniqueness
1,2,4-Oxadiazol-5-amine, 3-(4-amino-1,2,5-oxadiazol-3-yl)-N-[(3,4-dimethoxyphenyl)methyl]- is unique due to its combination of 1,2,4-oxadiazole and 1,2,5-oxadiazole rings, along with a dimethoxyphenyl group. This structure imparts specific reactivity and stability, making it valuable for various applications .
Properties
Molecular Formula |
C13H14N6O4 |
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Molecular Weight |
318.29 g/mol |
IUPAC Name |
4-[5-[(3,4-dimethoxyphenyl)methylamino]-1,2,4-oxadiazol-3-yl]-1,2,5-oxadiazol-3-amine |
InChI |
InChI=1S/C13H14N6O4/c1-20-8-4-3-7(5-9(8)21-2)6-15-13-16-12(19-22-13)10-11(14)18-23-17-10/h3-5H,6H2,1-2H3,(H2,14,18)(H,15,16,19) |
InChI Key |
NLNMGFUBEWATPJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CNC2=NC(=NO2)C3=NON=C3N)OC |
Origin of Product |
United States |
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